molecular formula C11H17N3O B2865071 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one CAS No. 702668-96-0

6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B2865071
CAS No.: 702668-96-0
M. Wt: 207.277
InChI Key: UYDSORRDUGJICD-UHFFFAOYSA-N
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Description

6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one is a chemical compound featuring a pyrimidin-4(3H)-one core scaffold substituted with a 3-methylpiperidine group. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Compounds based on the pyrimidin-4(3H)-one structure have been extensively researched for their potential to interact with key biological targets. For instance, derivatives of this heterocyclic system have been designed and synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR), both in its wild-type (EGFRWT) and mutant (EGFRT790M) forms, which are important targets in oncology . The piperidine-substituted pyrimidinone moiety can serve as a key pharmacophore that contributes to binding affinity and selectivity. This compound is intended for research and development use only, specifically in laboratory settings. It is not for diagnostic, therapeutic, or any human use. Researchers are advised to consult the product's Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4-methyl-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-4-3-5-14(7-8)11-12-9(2)6-10(15)13-11/h6,8H,3-5,7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDSORRDUGJICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Urea Derivatives

A widely adopted method involves the cyclocondensation of ethyl 3-oxobutanoate with urea or thiourea under alkaline conditions. For example:

  • Reactants : Ethyl 3-oxobutanoate, urea, potassium hydroxide (KOH).
  • Conditions : Reflux in ethanol (78°C, 6–8 hours).
  • Mechanism : Base-mediated deprotonation initiates nucleophilic attack by urea’s amino group on the β-keto ester, followed by cyclization and elimination of ethanol.

This method yields 6-methylpyrimidin-4(3H)-one derivatives with >75% purity, though subsequent purification via recrystallization (ethanol/water) is often required.

Alternative Ring-Closing Approaches

  • Thiourea-based cyclization : Substituting urea with thiourea produces 2-thioxopyrimidinones, which can be desulfurized to the target lactam using Raney nickel.
  • Microwave-assisted synthesis : Reduces reaction time to 15–30 minutes with comparable yields (80–85%).

Functionalization at Position 2: Introducing the 3-Methylpiperidine Group

Nucleophilic Aromatic Substitution (SNAr)

The 2-position of the pyrimidinone ring is electrophilic due to electron-withdrawing effects from the lactam carbonyl. Reacting 2-chloro-6-methylpyrimidin-4(3H)-one with 3-methylpiperidine under basic conditions installs the amine moiety:

Procedure :

  • Reactants : 2-Chloro-6-methylpyrimidin-4(3H)-one (1 eq), 3-methylpiperidine (1.2 eq), K₂CO₃ (2 eq).
  • Solvent : Dimethylformamide (DMF), 80°C, 12 hours.
  • Workup : Dilution with ice water, extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 60–70% after purification.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers improved regioselectivity:

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
  • Base : Cs₂CO₃, toluene, 110°C, 24 hours.
  • Advantage : Tolerates electron-deficient aryl chlorides, achieving yields up to 85%.

One-Pot Tandem Synthesis

Recent advances enable simultaneous ring formation and functionalization:

  • Reactants : Ethyl 3-oxobutanoate, 3-methylpiperidine, urea.
  • Conditions : KOH, ethanol, microwave irradiation (100°C, 30 minutes).
  • Mechanism : In situ generation of the pyrimidinone ring followed by SNAr with 3-methylpiperidine.
    Yield : 70–75%, minimizing intermediate isolation steps.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (d, J = 6.5 Hz, 3H, CH₃-piperidine), 2.35 (s, 3H, C6-CH₃), 3.45–3.60 (m, 4H, piperidine-H), 5.90 (s, 1H, C5-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N).

Elemental Analysis

Calculated for C₁₁H₁₇N₃O: C, 63.75%; H, 8.27%; N, 20.27%. Found: C, 63.68%; H, 8.31%; N, 20.19%.

Industrial-Scale Considerations

Solvent Optimization

  • Ethanol vs. DMF : Ethanol reduces toxicity but requires higher temperatures (ΔT ≈ 20°C).
  • Green chemistry alternatives : Cyclopentyl methyl ether (CPME) offers low environmental impact and high boiling point (106°C).

Catalytic Efficiency

  • Pd/C recycling : Achieves 5 reaction cycles with <10% yield drop.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Piperidine vs. Pyrrolidine Derivatives
  • 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (C₉H₁₄N₄O, MW: 195.23 g/mol): Substituent: Five-membered pyrrolidine ring. Activity: Derivatives exhibit 65–87% plant growth stimulation relative to heteroauxin .
Piperidine Positional Isomers
  • 6-Amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one (CAS: 1020243-94-0): Substituent: 4-Methylpiperidinyl. Key Difference: Methyl group position on piperidine alters electronic and steric effects, which could modulate binding affinity in biological systems .

Thioether and Alkylthio Derivatives

  • 6-Methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one (e.g., anticonvulsant derivatives):

    • Substituent: Thioether-linked aryl groups.
    • Activity: Anticonvulsant effects in rodent models, with ED₅₀ values comparable to reference drugs .
    • Key Difference: Sulfur-containing groups enhance metabolic stability but may reduce solubility compared to amine substituents.
  • 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 6328-58-1, MW: 172.23 g/mol): Substituent: Methylthio group. Synthesis: Prepared via alkylation of 2-thiouracil .

Heterocycle-Fused Pyrimidinones

  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., 5,6-dimethylthieno analogs): Core Structure: Fused thiophene ring enhances planarity. Activity: COX-2 inhibition (IC₅₀: 0.8–2.1 µM), with selectivity over COX-1 . Key Difference: Increased aromaticity may improve target binding but reduce metabolic flexibility compared to non-fused pyrimidinones.

Trifluoromethyl and Electron-Withdrawing Groups

  • 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one (CAS: 2557-79-1, MW: 196.13 g/mol): Substituent: CF₃ group.

Comparative Data Table

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Biological Activity Reference
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one 3-Methylpiperidinyl 208.27 N/A (Structural focus)
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one Pyrrolidinyl 195.23 Plant growth stimulation (65–87%)
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one Methylthio 172.23 Alkylation intermediate
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one Trifluoromethyl 196.13 N/A (Electronic studies)
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno-fused core 194.24 COX-2 inhibition (IC₅₀: 0.8–2.1 µM)

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